molecular formula C10H9FO B136464 2-Fluorophenyl cyclopropyl ketone CAS No. 141030-72-0

2-Fluorophenyl cyclopropyl ketone

Cat. No.: B136464
CAS No.: 141030-72-0
M. Wt: 164.18 g/mol
InChI Key: QUTQPZKZGGQBET-UHFFFAOYSA-N
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Description

2-Fluorophenyl cyclopropyl ketone is a valuable chemical building block in organic synthesis and pharmaceutical development. Its primary research application is as a key intermediate in the multi-step synthesis of Prasugrel hydrochloride , a platelet aggregation inhibitor belonging to the thienopyridine class of drugs used to prevent atherothrombotic events . The compound serves as a critical precursor in the synthetic pathway; for instance, it can be further functionalized via a free radical reaction using initiators like benzoyl peroxide to produce advanced intermediates such as 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone . This reactivity makes it a versatile substrate for constructing complex molecules with cyclopropane and ketone functionalities. Researchers value this ketone for its role in developing active pharmaceutical ingredients (APIs), underscoring its importance in medicinal chemistry and process development within laboratory settings. This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTQPZKZGGQBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628055
Record name Cyclopropyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141030-72-0
Record name Cyclopropyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Grignard Reaction Based Synthetic Pathways for 1 Cyclopropyl 2 2 Fluorophenyl Ethanone

Grignard reactions are a cornerstone in the synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, offering versatile routes from various starting materials. These pathways typically involve the reaction of a Grignard reagent with a suitable electrophile to form the desired ketone.

One prominent method involves the preparation of a Grignard reagent from 2-fluorobenzyl bromide, which then reacts with cyclopropanecarbonitrile (B140667). The initial step is the formation of 2-fluorobenzylmagnesium bromide. This Grignard reagent is subsequently reacted with cyclopropanecarbonitrile. The resulting intermediate, upon acidic hydrolysis, yields 1-cyclopropyl-2-(2-fluorophenyl)ethanone. This process is advantageous due to the commercial availability of the starting materials.

A described one-pot synthesis method involves adding 2-fluorobenzyl bromide to a mixture of magnesium turnings and iodine in anhydrous ether. After the Grignard reagent formation is initiated, the reaction is maintained at reflux. Subsequently, a solution of cyclopropanecarbonitrile in anhydrous ether is added, and the mixture is refluxed for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and hydrolyzed with sulfuric acid to afford the final product.

A variation of the Grignard reaction involves the use of 2-fluorobenzyl magnesium bromide and cyclopropyl (B3062369) cyanide. This method proceeds similarly to the one described above, where the Grignard reagent is first prepared from 2-fluorobenzyl bromide and magnesium. The subsequent reaction with cyclopropyl cyanide followed by hydrolysis yields the target ketone.

Further functionalization of the product can be achieved through α-bromination. This additional step introduces a bromine atom at the alpha position to the carbonyl group, creating a more versatile intermediate for further synthetic transformations. The bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

An alternative Grignard-based approach utilizes 2-fluorobenzyl chloride and a cyclopropanecarboxylic acid dialkylamide, such as N,N-dimethylcyclopropanecarboxamide. In this pathway, the Grignard reagent, 2-fluorobenzylmagnesium chloride, is prepared from 2-fluorobenzyl chloride and magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF).

This Grignard reagent is then added to a solution of the cyclopropanecarboxylic acid dialkylamide at a low temperature, typically around 0°C. After the reaction is complete, an acidic workup is performed to hydrolyze the intermediate and yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone. This method offers an alternative to using nitriles and can provide good yields.

The synthesis can also be achieved by reacting the Grignard reagent derived from 2-fluorobenzyl halide with methyl cyclopropyl carboxylate. The 2-fluorobenzylmagnesium halide is prepared in situ and then reacted with the methyl ester of cyclopropanecarboxylic acid.

This reaction needs to be carefully controlled to prevent the secondary reaction of the Grignard reagent with the initially formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct. Low temperatures and slow addition of the Grignard reagent are crucial for maximizing the yield of the desired ketone.

To address the challenges of over-addition and improve atom economy, an optimized route using o-fluorophenyl acetate (B1210297) has been developed. This method involves the reaction of cyclopropylmagnesium bromide with o-fluorophenyl acetate. The Grignard reagent is prepared from cyclopropyl bromide and magnesium.

This approach is reported to be a high-yielding, one-pot synthesis. The reaction of cyclopropylmagnesium bromide with o-fluorophenyl acetate, followed by an intramolecular Fries rearrangement, is believed to form an intermediate that, upon further reaction and workup, yields the target ketone. This method is noted for its efficiency and reduced consumption of the Grignard reagent.

Optimization of Reaction Conditions and Process Parameters in 1 Cyclopropyl 2 2 Fluorophenyl Ethanone Synthesis

Influence of Solvent Systems on Reaction Yield and Selectivity

For instance, in the bromination of cyclopropyl-2-(2-fluorophenyl) ethyl ketone to form an important precursor, the use of trichloromethane as a solvent has been documented. In one specific protocol, dissolving the ketone in trichloromethane and reacting it with N-Bromosuccinimide (NBS) at 20°C for 8 hours resulted in a yield of 83.2% of the desired brominated product. google.com Another synthesis involving the reaction of 1-cyclopropyl-2-(2-fluorophenyl)ethanone with iodine(I) bromide was carried out in tetrahydrofuran, achieving a high yield of 95.3%. ambeed.com

In the synthesis of a related hydroxylated derivative from 1-cyclopropyl-2-(2-fluorophenyl) vinyl acetate (B1210297), different solvent systems have been compared. The use of dichloromethane (B109758) as a solvent for the reaction with m-chloroperoxybenzoic acid yielded the product at 75%. patsnap.com In a similar transformation utilizing a different catalyst and peracetic acid, acetonitrile (B52724) was employed as the solvent, resulting in a 72% yield. patsnap.com

The Corey-Chaykovsky cyclopropanation, a method to create cyclopropane (B1198618) rings, also highlights the crucial role of the solvent system. Optimal results for this type of reaction have been achieved using a mixture of Dimethyl sulfoxide (B87167) (DMSO) and Tetrahydrofuran (THF). nih.gov The use of other solvents, such as Dimethylformamide (DMF), particularly at room temperature, was found to yield only trace amounts of the desired cyclopropane product, underscoring the high sensitivity of the reaction to the solvent choice. nih.gov

Table 1: Effect of Solvent on Reaction Yield

Reactants Reagent Solvent Yield (%)
Cyclopropyl-2-(2-fluorophenyl) ethyl ketone N-Bromosuccinimide Trichloromethane 83.2
1-Cyclopropyl-2-(2-fluorophenyl)ethanone Iodine(I) bromide Tetrahydrofuran 95.3
1-Cyclopropyl-2-(2-fluorophenyl) vinyl acetate m-Chloroperoxybenzoic acid Dichloromethane 75
1-Cyclopropyl-2-(2-fluorophenyl) vinyl acetate Peracetic acid / Catalyst Acetonitrile 72
2-Hydroxychalcone derivative Trimethylsulfoxonium iodide / NaH DMSO/THF 70

Temperature Effects and Reaction Kinetics in Synthetic Protocols

Temperature control is a decisive factor in the synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone and related structures, directly influencing reaction rates, selectivity, and the stability of intermediates and final products.

Synthetic protocols often require precise temperature management to maximize yields and minimize side reactions. For example, the synthesis of 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone (B151031) from its vinyl acetate precursor is conducted at sub-zero temperatures. One procedure specifies cooling the reaction mixture to -10°C before the addition of m-chloroperoxybenzoic acid and maintaining this temperature for 5 hours. patsnap.com An alternative method requires cooling to an even lower temperature of -18°C before adding peracetic acid. patsnap.com These low temperatures are likely necessary to control the exothermic nature of the oxidation reaction and prevent the formation of byproducts.

Similarly, in Corey-Chaykovsky cyclopropanation reactions, temperature is paramount. The optimal yield for the synthesis of a 1-acyl-2-(2-hydroxyaryl)cyclopropane was achieved by adding the enone substrate to the reaction mixture at -10°C and stirring for 3 hours. nih.gov It was noted that the yield dropped significantly if the reaction was initiated at ice-bath temperatures followed by removal of the cooling. nih.gov

Conversely, some reaction steps require elevated temperatures. The bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone has been successfully carried out at 40°C in tetrahydrofuran for 4 hours. ambeed.com Another synthesis involving a Horner-Wadsworth-Emmons type reaction to produce a related 4-fluoro isomer suggests optimizing conditions at temperatures between 80–100°C to favor ketone formation.

Table 2: Temperature and Duration in Synthetic Protocols

Reaction Step Temperature Duration Yield (%)
Oxidation of vinyl acetate -10°C 5 hours 75
Catalytic oxidation of vinyl acetate -18°C 5 minutes (stirring) 72
Bromination of ketone 20°C 8 hours 83.2
Bromination of ketone 40°C 4 hours 95.3

Advanced Purification Techniques for High Purity Product Isolation

Achieving high purity of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is critical, especially for its use as a pharmaceutical intermediate where impurities can affect the efficacy and safety of the final active pharmaceutical ingredient. innospk.com Following synthesis, crude products typically undergo one or more purification steps.

Standard workup procedures often involve liquid-liquid extraction to separate the product from the reaction mixture. For instance, after oxidation reactions, the mixture is commonly extracted multiple times with a solvent like ethyl acetate. patsnap.com The combined organic phases are then washed, typically with a saturated brine solution, to remove water-soluble impurities. patsnap.com Drying agents, such as anhydrous sodium sulfate (B86663) (Na₂SO₄), are used to remove residual water from the organic phase before the solvent is removed by rotary evaporation. patsnap.com

For products that remain as oils or are contaminated with starting materials or byproducts, more advanced techniques are necessary. ambeed.com Vacuum distillation is a highly effective method for purifying liquid compounds with relatively high boiling points. In one case, a crude product was purified by vacuum distillation at a boiling point of 95°C under a pressure of 0.4 Hgmm. ambeed.com This technique is particularly useful for separating the desired ketone from less volatile starting materials or more volatile side products. High-Performance Liquid Chromatography (HPLC) is another powerful tool, used primarily for analytical assessment of purity (e.g., >96.4%) but can also be employed on a preparative scale for high-purity isolation. google.com

Strategies for Yield Improvement and Industrial Scalability

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires a focus on maximizing yield, ensuring process safety, minimizing waste, and using cost-effective and readily available materials. google.compatsnap.com For the synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone and its derivatives, several strategies are employed to improve yield and scalability.

One key strategy is the optimization of reaction conditions, including stoichiometry, temperature, and reaction time, as previously discussed. google.com For example, a patented method for preparing a brominated derivative of the target ketone emphasizes that the described process, which starts from 2-fluorophenylacetate and cyclopropane carbonyl chloride, is suitable for industrialized production due to simple operations and higher yields compared to previous methods that suffered from complicated product mixtures and difficult workups. google.com

Another approach involves selecting starting materials and reagents that are low in toxicity, inexpensive, and readily available. patsnap.com This not only improves the economic viability of the process but also enhances its environmental footprint by generating less hazardous waste. patsnap.com The development of synthetic methods that avoid highly corrosive or toxic reagents is a significant step towards industrial applicability. patsnap.com

Catalytic Approaches in the Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone and Related Structures

Catalysis offers a powerful tool for the synthesis of complex molecules like 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, often providing pathways with higher efficiency, selectivity, and sustainability compared to stoichiometric methods.

Screening and Application of Cyclopropanation Catalysts (e.g., Rh(II) Complexes)

The formation of the cyclopropane ring is a key structural feature, and catalytic cyclopropanation is a premier strategy for its construction. Transition-metal catalysts, particularly rhodium(II) complexes, are well-established for their effectiveness in catalyzing carbene transfer reactions from diazo compounds to alkenes to form cyclopropanes. nih.gov

Rhodium(II) carboxylate complexes, such as rhodium(II) acetate, are highly efficient catalysts for these transformations. They can facilitate the decomposition of a diazo precursor to generate a rhodium-carbene intermediate, which then reacts with an alkene to form the cyclopropane ring. nih.gov A significant advantage of using Rh(II) catalysts is their ability to control the reaction's chemoselectivity. For instance, in the synthesis of complex alkynylcyclopropanes, Rh(II) catalysis has been shown to uniquely favor the desired cyclopropanation pathway over potential side reactions like 6-endo-dig cyclization that can occur with other metal catalysts. nih.gov This selectivity is crucial for achieving high yields of the target structure.

While rhodium complexes are prominent, other transition metals have also been explored. Iron(II) complexes, for example, have been shown to catalyze the cyclopropanation of olefins with aryldiazomethanes. iastate.edu The stereoselectivity of these iron-catalyzed reactions can be tuned by adjusting the temperature or by using bulky ligands on the iron center, demonstrating that catalyst design is a key aspect of controlling the reaction outcome. iastate.edu More recently, biocatalytic approaches using engineered enzymes, such as myoglobin (B1173299) variants, have emerged as a method for highly enantioselective cyclopropanation, offering a green and efficient alternative to traditional metal catalysts. utdallas.edu

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 Cyclopropyl 2 2 Fluorophenyl Ethanone

Fundamental Chemical Reactions of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

The primary reactive centers of the molecule, outside of the cyclopropane (B1198618) ring, are the ketone functional group and the fluorine-substituted phenyl ring. These sites can undergo a range of fundamental organic reactions.

The ketone group in 1-cyclopropyl-2-(2-fluorophenyl)ethanone can be oxidized, though this process typically involves cleavage of an adjacent carbon-carbon bond. Strong oxidizing agents can cleave the bond between the carbonyl carbon and the methylene (B1212753) group, leading to the formation of 2-fluorophenylacetic acid. This type of oxidative cleavage is a common reaction for ketones.

Another potential oxidation pathway involves the benzylic position (the CH2 group). Under specific conditions, this position can be oxidized. For instance, bromination at this position using N-bromosuccinimide (NBS) creates an intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is then used in the synthesis of Prasugrel (B1678051). innospk.comgoogle.com While not a direct oxidation to a carboxylic acid, it demonstrates the reactivity of the benzylic carbon.

Reaction Type Reagent/Condition Product Reference
Benzylic BrominationN-Bromosuccinimide (NBS), Initiator2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone innospk.comgoogle.com
Oxidative CleavageStrong Oxidizing Agents (e.g., KMnO4)2-Fluorophenylacetic acid

The carbonyl group of the ketone is readily susceptible to reduction to form the corresponding secondary alcohol, 1-cyclopropyl-2-(2-fluorophenyl)ethanol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The choice of reagent can be influenced by the desired stereoselectivity and the presence of other functional groups.

Reducing Agent Product Reaction Characteristics Reference
Sodium Borohydride (NaBH₄)1-Cyclopropyl-2-(2-fluorophenyl)ethanolMild, selective for ketones and aldehydes
Lithium Aluminum Hydride (LiAlH₄)1-Cyclopropyl-2-(2-fluorophenyl)ethanolPowerful, less selective, reduces other functional groups
Catalytic Hydrogenation (H₂/Catalyst)1-Cyclopropyl-2-(2-fluorophenyl)ethanolVaries based on catalyst (e.g., Pd, Pt, Ni)

Nucleophilic aromatic substitution (SNAr) of the fluorine atom on the phenyl ring is a theoretically possible but challenging reaction. The fluorine atom is generally a poor leaving group in SNAr reactions unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho or para positions. In 1-cyclopropyl-2-(2-fluorophenyl)ethanone, the cyclopropylacetyl group is not sufficiently electron-withdrawing to significantly facilitate this substitution under standard conditions. Therefore, harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, would likely be required, which could lead to competing side reactions, including those involving the cyclopropane ring.

Cyclopropane Ring Reactivity and Transformations within the 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Scaffold

The high ring strain (approximately 115 kJ/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, a key feature of its chemical reactivity. psu.edu This reactivity is often harnessed in synthetic chemistry to construct more complex acyclic or larger ring structures.

The activation of the ketone by a Lewis acid can induce a nucleophilic attack that results in the opening of the adjacent cyclopropane ring. This process is highly regio- and diastereoselective. nih.govnih.gov The reaction is believed to proceed through a bicyclobutonium cation intermediate. nih.govresearchgate.net This intermediate directs the nucleophile to attack at the most substituted carbon center of the former cyclopropane ring, leading to a stereoinvertive substitution. nih.govnih.gov This methodology allows for the synthesis of diastereomerically enriched γ-halogenated ketones. nih.govresearchgate.net

Nucleophile Source Lewis Acid Catalyst Product Type Key Feature Reference
TMSBrVariousγ-Bromo ketoneStereoinvertive substitution nih.govnih.gov
DMPSClVariousγ-Chloro ketoneHighly regio- and diastereoselective nih.govnih.gov
TMSN₃Variousγ-Azido ketoneAccess to tertiary alkyl azides nih.govnih.gov

The cyclopropylmethyl radical system is known for its extremely rapid ring-opening, which occurs via homolytic cleavage of a C-C bond to relieve ring strain. psu.edu In the context of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a radical can be generated at the carbon adjacent to the cyclopropyl (B3062369) ring. This can be achieved, for example, through photoreduction of the Lewis acid-activated ketone. nih.gov

The resulting ketyl radical can undergo a rapid and reversible ring-opening to form a more stable, open-chain distonic radical anion. nih.govnih.gov This intermediate can then participate in further reactions, such as intramolecular cycloadditions. nih.gov The rate and regioselectivity of the ring-opening are influenced by substituents on the cyclopropane ring and the stability of the resulting radical. psu.edu The cleavage generally occurs to form the most stable possible radical. researchgate.net

This radical-mediated pathway provides a powerful method for constructing new carbon-carbon bonds and complex ring systems, demonstrating the synthetic utility of the strained cyclopropane ring within the molecule. nih.govnih.gov

Decarboxylative Rearrangements and Intermediate Stability

Decarboxylative rearrangements, particularly those involving the transformation of α-(carbonyl)cyclopropane carboxylic acids into 2-substituted-4,5-dihydrofurans, have been studied in related systems. arkat-usa.org While research specifically detailing the decarboxylative rearrangement of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is not extensively documented in the reviewed literature, the general mechanism for analogous compounds offers valuable insight.

The process is typically thermally induced and involves a complex sequence of events rather than a simple loss of carbon dioxide. arkat-usa.org Studies on compounds like α-[phenylcarbonyl]cyclopropane carboxylic acid show that direct decarboxylation to yield the corresponding ketone (e.g., cyclopropyl phenyl ketone) is a minor pathway. arkat-usa.org Instead, the proposed dominant mechanism involves an initial, thermally induced ring-opening of the strained cyclopropane ring. arkat-usa.org This generates an α-allyl-β-keto acid intermediate, which then undergoes a subsequent decarboxylation and cyclization cascade to form the final 4,5-dihydrofuran product. arkat-usa.org

The stability of intermediates is crucial. The initial ring-opening is thought to proceed through a diradical species, a common feature in the chemistry of cyclopropyl rings adjacent to π-systems. arkat-usa.org The formation of this diradical is facilitated by the adjacent carbonyl group. The subsequent steps, including decarboxylation and cyclization, are influenced by the stability of the involved intermediates, though a concerted mechanism involving simultaneous decarboxylation and cyclization is also considered a possibility. arkat-usa.org It has been demonstrated that simple cyclopropyl ketones, such as cyclopropyl phenyl ketone, are generally stable under the thermal conditions used for these decarboxylative rearrangements, underscoring that the carboxylic acid moiety is essential for initiating the reaction sequence. arkat-usa.org

Photochemical Reactions and Enhanced Reactivity of Cyclopropyl Ketones

Aryl cyclopropyl ketones, including 1-cyclopropyl-2-(2-fluorophenyl)ethanone, exhibit enhanced reactivity under photochemical conditions. The presence of the aryl ketone chromophore allows for the absorption of light, initiating reactions that are not typically accessible under thermal conditions. The core of this reactivity lies in the unique behavior of the cyclopropyl group when adjacent to a photochemically excited ketone. nih.govacs.orgresearchgate.net

Upon irradiation, typically with visible light in the presence of a suitable photocatalyst, the aryl cyclopropyl ketone can undergo a one-electron reduction. rsc.org This process forms a ketyl radical anion intermediate. rsc.org This intermediate is pivotal, as the high strain energy of the adjacent cyclopropane ring facilitates a rapid and often irreversible ring-opening. This cleavage of the three-membered ring results in the formation of a more stable distonic radical anion—an intermediate where the radical and the anion are separated by several atoms. rsc.org

This photochemically generated distonic radical anion is a versatile intermediate that can participate in a variety of subsequent transformations, most notably cycloaddition reactions. rsc.org The enhanced reactivity of cyclopropyl ketones in photochemical processes is therefore a direct consequence of the efficient formation of these ring-opened radical intermediates, which are not readily formed under thermal conditions in the absence of other reagents. nih.govrsc.org This strategy has been harnessed to develop novel synthetic methods, such as the cycloadditions discussed in the following section.

Advanced Cycloaddition Reactions Involving Cyclopropyl Ketone Moieties

The unique electronic structure of aryl cyclopropyl ketones makes them valuable three-carbon synthons for a variety of cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks.

Aryl cyclopropyl ketones, activated by light, are effective partners in formal [3+2] cycloaddition reactions to construct highly substituted cyclopentane (B165970) rings. rsc.org This transformation is typically achieved using visible-light photoredox catalysis, often in tandem with a Lewis acid co-catalyst. rsc.org

The accepted mechanism begins with the single-electron reduction of the Lewis acid-activated aryl cyclopropyl ketone by an excited photocatalyst (e.g., Ru(bpy)₃²⁺). rsc.org The resulting radical anion undergoes a facile ring-opening to form a key distonic radical anion intermediate. rsc.org This intermediate then adds to a diverse range of substrates, including electron-rich and electron-deficient alkenes and alkynes, which act as the two-atom component in the cycloaddition. rsc.org The reaction tolerates a broad scope of substrates, a significant advantage over many traditional cycloaddition methods. The versatility of this reaction is highlighted by its ability to engage various alkenes and cyclopropyl ketones, as summarized in the table below.

Table 1: Examples of Photocatalytic [3+2] Cycloaddition Substrate Scope

Cyclopropyl Ketone Moiety Alkene/Alkyne Partner Catalyst System Product Type Reference
Aryl Ketone α-Substituted Enoates Ru(bpy)₃²⁺, La(OTf)₃ Highly Substituted Cyclopentane rsc.org
Aryl Ketone Styrene (B11656) Ru(bpy)₃²⁺, Chiral Gd(III) Lewis Acid Enantioenriched Cyclopentane

This method is particularly powerful for creating quaternary carbon stereocenters with high diastereoselectivity. Furthermore, enantioselective versions have been developed using a dual-catalyst system comprising a photocatalyst and a chiral Lewis acid, which controls the stereochemical outcome.

Gold catalysts unlock advanced cycloaddition pathways for cyclopropyl ketone derivatives, leading to the formation of medium-sized rings, which are challenging to synthesize using conventional methods. A notable example is the gold-catalyzed divergent [4+4] cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with substrates like anthranils. arkat-usa.org While not involving 1-cyclopropyl-2-(2-fluorophenyl)ethanone directly, this reaction showcases the potential of the cyclopropyl ketone scaffold.

In this transformation, a chiral gold(I) catalyst activates the alkyne of the cyclopropyl ketone substrate. This initiates a cascade that is proposed to involve the formation of in-situ generated gold-furyl 1,4-dipole intermediates. arkat-usa.org These dipoles, acting as the four-atom component, are then intercepted by another four-atom partner, such as an anthranil (B1196931) or an ortho-quinone methide, to construct complex eight-membered heterocyclic scaffolds. arkat-usa.org

The reaction proceeds with high efficiency and excellent stereoselectivity, delivering furan- or pyrrole-fused eight-membered rings. arkat-usa.org The power of this method is further demonstrated through its successful application in kinetic resolution processes and on a gram scale, highlighting its synthetic utility. arkat-usa.org

Table 2: Gold-Catalyzed [4+4] Cycloaddition of Cyclopropyl Ketone Derivatives

Cyclopropyl Ketone Substrate Cycloaddition Partner Catalyst Product Key Features Reference
1-(1-Alkynyl)cyclopropyl ketone Anthranil Chiral Gold(I) Complex Pyrrole-fused 8-membered ring High enantioselectivity (>90% ee) arkat-usa.org

Mechanistic Investigations of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Transformations

Understanding the intricate mechanisms of the reactions involving aryl cyclopropyl ketones is essential for optimizing conditions and expanding their synthetic applications. Computational chemistry has emerged as a powerful tool for these investigations.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways, transition states, and stereochemical outcomes of transformations involving cyclopropyl ketones. arkat-usa.org For instance, in the context of gold-catalyzed [4+4] cycloadditions, DFT calculations have provided a deep understanding of the stereoselective process. arkat-usa.org These calculations help rationalize why a particular diastereomer or enantiomer is formed preferentially by comparing the energy barriers of different possible reaction pathways.

Similarly, for the [3+2] cycloadditions, computational studies have been used to probe the reactivity trends among different classes of cyclopropyl ketones, such as comparing aryl versus alkyl-substituted variants. By modeling the key intermediates, like the distonic radical anion, and the transition states for ring-opening and subsequent addition, researchers can predict which substrates are likely to be successful and under what conditions. These theoretical insights are crucial for catalyst design and for explaining experimental observations, such as the "switching-on" of catalysis for less reactive substrates under specific conditions.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide valuable insights into the factors influencing the rate of reactions involving 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The rate of a reaction is often dependent on the structure of the ketone, the nature of the reagents, and the reaction conditions.

In reactions involving cyclopropyl ketones, the substitution on the phenyl ring can significantly impact reaction rates. For instance, computational studies on SmI2-catalyzed couplings have shown that phenyl cyclopropyl ketone reacts faster than its cyclohexyl counterpart. nih.gov This is attributed to the electronic effects of the aryl group. The presence of an ortho-fluoro substituent in 1-cyclopropyl-2-(2-fluorophenyl)ethanone is expected to influence the reaction kinetics through both electronic and steric effects.

Furthermore, in the context of synthesizing derivatives, such as the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, the reaction time and temperature are critical parameters that are determined through kinetic analysis to optimize yield and purity. For example, a reaction to produce cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone (B97240) was completed in 8 hours at 20°C. google.com

The table below illustrates a comparison of reaction rates for different cyclopropyl ketones, highlighting the influence of the substituent on the ketone.

ReactantReactionMonitoring TechniqueKey Findings
Cyclopropyl phenyl ketoneRing-opening hydroarylation with 1,3,5-TMB¹H NMR spectroscopyReaction progress monitored at 65 °C to determine conversion over time. researchgate.net
Phenyl cyclopropyl ketoneSmI2-catalyzed couplingComputational analysisPhenyl cyclopropyl ketone is predicted to react 3.5 times faster than the cyclohexyl analog. nih.gov
1-Cyclopropyl-2-(2-fluorophenyl)ethanoneBromination with NBSHPLCReaction completed in 8 hours at 20°C to yield the brominated product. google.com

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the path of atoms through a reaction and elucidate complex reaction mechanisms. In the study of reactions involving 1-cyclopropyl-2-(2-fluorophenyl)ethanone, stable isotopes can be incorporated into the molecule to follow its transformation.

For instance, in photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, deuterium (B1214612) labeling has been employed to probe the reaction mechanism. A reaction using deuterium-labeled styrene resulted in an inverse secondary kinetic isotope effect (kH/kD = 0.78). nih.gov This finding is consistent with a rate-limiting intermolecular C-C bond-forming step. nih.gov Such studies help to confirm or rule out proposed mechanistic pathways.

The reversible ring-opening of cyclopropyl ketyl radicals is another area where isotopic labeling could provide definitive evidence. It has been observed that starting with a cis-isomer of a cyclopropyl ketone can lead to isomerization to the trans-isomer during the reaction, suggesting a reversible ring-opening process. nih.gov

While specific isotopic labeling studies on 1-cyclopropyl-2-(2-fluorophenyl)ethanone are not widely reported in the provided search results, the principles from related cyclopropyl ketone reactions are directly applicable. For example, labeling the cyclopropyl ring or the phenyl ring could help in understanding rearrangement processes or the fate of specific fragments during a reaction.

The application of tandem mass spectrometry (MS/MS) is a key analytical method for analyzing the outcomes of isotopic labeling experiments. plos.org By fragmenting the labeled molecules and analyzing the mass-to-charge ratio of the fragments, researchers can determine the position of the isotopic labels in the product molecules. plos.org

Spectroscopic Probes for Reactive Intermediates (e.g., In-Situ IR, Stern-Volmer Quenching)

The direct observation of reactive intermediates is crucial for understanding reaction mechanisms. Spectroscopic techniques that can monitor reactions in real-time (in-situ) are particularly valuable.

In-Situ IR Spectroscopy: Infrared (IR) spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant vibrational bands and the appearance of product bands. For reactions involving 1-cyclopropyl-2-(2-fluorophenyl)ethanone, in-situ IR could track changes in the carbonyl (C=O) stretching frequency, which is sensitive to its chemical environment. This would allow for real-time monitoring of reactions such as reductions, oxidations, or cycloadditions.

Stern-Volmer Quenching: In photochemical reactions, Stern-Volmer analysis is a powerful tool to study the kinetics of quenching processes. edinst.com For aryl cyclopropyl ketones, which can undergo photocatalytic reactions, fluorescence quenching experiments can provide insights into the interaction between the excited state of the ketone and a quencher molecule. nih.govnih.gov The Stern-Volmer plot, which shows the ratio of fluorescence intensities in the absence and presence of a quencher as a function of the quencher's concentration, can reveal whether the quenching is static or dynamic. edinst.com This information is critical for understanding the initial steps of a photochemical reaction, such as electron transfer. nih.gov

The table below summarizes how these spectroscopic probes can be applied to study the reactivity of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Spectroscopic ProbeApplicationInformation Gained
In-Situ IR SpectroscopyReal-time monitoring of reactions.Changes in functional groups (e.g., carbonyl stretch), reaction progress, and detection of transient species.
Stern-Volmer QuenchingStudying photochemical reaction mechanisms. edinst.comQuenching efficiency, nature of quenching (static vs. dynamic), and bimolecular quenching constants. edinst.com

Solvent Polarity Modulation of Reaction Pathways

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Solvent polarity, in particular, can influence reaction pathways by stabilizing or destabilizing reactants, transition states, and intermediates.

For reactions involving 1-cyclopropyl-2-(2-fluorophenyl)ethanone, solvent polarity can play a critical role. For example, in substitution reactions, increasing solvent polarity generally speeds up SN1 reactions by stabilizing the carbocation intermediate, while it can slow down SN2 reactions by stabilizing the nucleophile, making it less reactive. youtube.com

In the context of the chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, comparative studies have shown that solvent polarity influences both the yield and purity of the product. Polar aprotic solvents like acetonitrile (B52724) can stabilize radical intermediates, while protic solvents like ethanol (B145695) can accelerate halogen transfer.

The following table presents data on the effect of solvent polarity on the efficiency of a reaction involving a derivative of the title compound.

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane (B109758)8.937882
Tetrahydrofuran (B95107) (THF)7.588188
Acetonitrile37.58995
Ethanol24.39297

This data clearly indicates that more polar solvents lead to higher yields and purities in this specific transformation. This is a critical consideration for optimizing synthetic procedures.

Synthesis and Exploration of 1 Cyclopropyl 2 2 Fluorophenyl Ethanone Derivatives and Analogues

α,β-Unsaturated Ketone Derivatives from 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

α,β-Unsaturated carbonyl compounds, characterized by a C=C double bond conjugated to a carbonyl group, are a prominent class of organic compounds. hyphadiscovery.com Derivatives of 1-cyclopropyl-2-(2-fluorophenyl)ethanone featuring this motif have been synthesized and studied for their potential biological activities.

Structural Modifications and Structure-Activity Relationship (SAR) Studies

The introduction of unsaturation into the 1-cyclopropyl-2-(2-fluorophenyl)ethanone framework offers a pathway to novel molecular architectures. One approach involves the reaction with dimethylformamide dimethyl acetal, which can lead to the formation of α,β-unsaturated ketones. nih.gov These derivatives are of particular interest as they can act as covalent inhibitors of proteins and enzymes, expanding their potential therapeutic applications. nih.gov

The cyclopropane (B1198618) ring is a key pharmacophore in numerous FDA-approved drugs and bioactive natural products. nih.govunl.pt Its inclusion in drug design imparts conformational constraint to aliphatic systems while maintaining a high fraction of sp3-hybridized carbon atoms. hyphadiscovery.com This rigidity can be advantageous for binding to biological targets. Structure-activity relationship (SAR) studies on cyclopropane-containing compounds have revealed that modifications to this ring and its substituents can significantly impact biological activity. researchgate.netresearchgate.net For instance, in a series of opioid receptor ligands, the nature of the substituent on the cyclopropylmethyl group was found to be critical for receptor affinity and function. researchgate.net

While specific SAR studies on α,β-unsaturated derivatives of 1-cyclopropyl-2-(2-fluorophenyl)ethanone are not extensively documented in publicly available literature, general principles suggest that the electronic and steric properties of substituents on the phenyl ring and the geometry of the double bond would be key determinants of their biological profile. The development of chemoenzymatic strategies for the stereoselective synthesis and diversification of cyclopropyl (B3062369) ketones is enabling the creation of libraries of these compounds, which will be invaluable for future, more detailed SAR investigations. nih.gov

Halogenated Derivatives of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

The introduction of halogen atoms into the 1-cyclopropyl-2-(2-fluorophenyl)ethanone structure provides another avenue for creating new derivatives with potentially altered reactivity and biological properties.

Synthesis and Reactivity of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone (B599665)

The synthesis of α-haloketones, such as 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, can be achieved through the direct halogenation of the parent ketone. nih.gov The reactivity of α-haloketones is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This dual reactivity makes them valuable intermediates in the synthesis of a wide range of heterocyclic compounds. nih.gov

The reactivity of 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-chlorine bond and increases the susceptibility of the α-carbon to nucleophilic attack. nih.gov This compound can undergo various chemical transformations, including oxidation to form carboxylic acids or ketones, and reduction to yield alcohols. acs.org Nucleophilic substitution reactions can also be employed to replace the chlorine atom with other functional groups, further diversifying the available derivatives. acs.org

A closely related compound, 2-chloro-1-cyclopropylethan-1-one, is commercially available, indicating the accessibility of this class of molecules. nih.gov Asymmetric synthesis methods, such as the biocatalytic reduction of 2-chloro-1-phenylethanone derivatives using baker's yeast, have been developed to produce enantiomerically pure (S)-2-chloro-1-phenylethanol derivatives. google.com Such stereoselective approaches could potentially be adapted for the synthesis of chiral derivatives of 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Diketone Derivatives and Degradation Products

The oxidation of 1-cyclopropyl-2-(2-fluorophenyl)ethanone can lead to the formation of diketone derivatives, which are themselves important synthetic intermediates and have been identified as degradation products of related pharmaceutical compounds.

Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a significant derivative that has been identified as a related substance of the antiplatelet drug Prasugrel (B1678051). organic-chemistry.org The synthesis of 1,2-diketones can be achieved through various oxidative methods starting from the corresponding ketone. One common approach is the oxidation of an α-hydroxy ketone intermediate. organic-chemistry.orgrsc.orgresearchgate.netnih.gov Alternatively, direct oxidation of the α-methylene group of the ketone can also yield the desired diketone. acs.orgnih.gov Various reagents and catalytic systems have been developed for this transformation, including iodine-catalyzed oxidation and the use of hypervalent iodine compounds. acs.orgnih.gov

The following table summarizes some general methods for the synthesis of 1,2-diketones from ketones:

Starting MaterialReagent/CatalystProductReference
α-Methylene KetoneI₂/TBHP in DMF1,2-Diketone nih.gov
α-Hydroxy KetoneTEMPO/Iodobenzene dichloride1,2-Diketone organic-chemistry.org
KetoneO₂/Sodium bicarbonate in aq. DMSO1,2-Diketone acs.org
α-Hydroxy KetoneCu(I)/O₂α-Keto aldehyde rsc.org

Formation and Characterization of Complex Diketone Structures (e.g., 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione)

More complex diketone structures derived from 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been synthesized and characterized. For example, the reaction of cyclopropyl 2-fluorobenzyl ketone with acetophenone (B1666503) and 4-chlorobenzaldehyde (B46862) in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields 3-(4-chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione. organic-chemistry.org The structure of this compound has been confirmed by single-crystal X-ray diffraction. organic-chemistry.org

Similarly, the reaction of cyclopropyl 2-fluorobenzyl ketone with 4-chloroacetophenone and benzaldehyde (B42025) under similar conditions affords 5-(4-chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione. researchgate.net The crystal structure of this diketone has also been determined, revealing the spatial arrangement of the cyclopropane and phenyl rings. researchgate.net In this molecule, the cyclopropane ring forms dihedral angles of 45.7°, 49.0°, and 65.2° with the fluoro-substituted phenyl ring, the unsubstituted phenyl ring, and the chloro-substituted phenyl ring, respectively. researchgate.net The crystal packing is stabilized by C-H···F hydrogen bonds. researchgate.net

The following table provides crystallographic data for 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione:

ParameterValueReference
Molecular FormulaC₂₆H₂₂ClFO₂ organic-chemistry.org
Molecular Weight420.89 organic-chemistry.org
Crystal SystemMonoclinic organic-chemistry.org
Space GroupP2₁/c organic-chemistry.org
a (Å)40.0712 (18) organic-chemistry.org
b (Å)5.6840 (2) organic-chemistry.org
c (Å)18.6470 (8) organic-chemistry.org
β (°)92.903 (2) organic-chemistry.org
Volume (ų)4241.7 (3) organic-chemistry.org
Z8 organic-chemistry.org

Heterocyclic Derivatives Incorporating the 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Scaffold

The 1-cyclopropyl-2-(2-fluorophenyl)ethanone core structure serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Researchers have explored its utility in creating complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

A series of novel 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives has been synthesized. tandfonline.com The key step in this synthesis involves the reaction of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with thiosemicarbazones. This reaction proceeds via a semi-Hantzsch cyclization, catalyzed by triethylamine (B128534) (Et3N), to afford the target dihydrothiazole derivatives in high yields and purities with short reaction times. tandfonline.com

The synthesized compounds were evaluated for their antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Several of the derivatives exhibited moderate to high antioxidant activity in both assays. tandfonline.com Notably, compounds 5c and 5g demonstrated lower IC50 values than the standard, ascorbic acid, in the ABTS assay, indicating potent antioxidant potential. tandfonline.com The antibacterial activity of these compounds was also screened against various Gram-positive and Gram-negative bacterial strains, showing moderate to low inhibitory activity against most tested strains, with no activity observed against Aeromonas hydrophila. tandfonline.com

Formation of 2-Fluoropyrroles from Gem-Difluorocyclopropyl Ketones

A novel method for the synthesis of 2-fluoropyrroles has been developed utilizing gem-difluorocyclopropyl ketones as starting materials. nih.govthieme-connect.com This reaction is promoted by trifluoromethanesulfonic acid (CF3SO3H) and involves the ring opening of the gem-difluorocyclopropyl ketone through proximal bond cleavage. nih.govthieme-connect.com The subsequent cyclization with a nitrile partner, which can be either aliphatic or aromatic, proceeds smoothly to yield the corresponding 2-fluoropyrrole derivatives in good yields. thieme-connect.com

A screening of various Brønsted and Lewis acids identified CF3SO3H as the most effective catalyst for this transformation. thieme-connect.com The resulting 2-fluoropyrrole motif is considered a bioisostere of pyrazole, a common scaffold in medicinal chemistry. thieme-connect.com This synthetic strategy provides a direct route to fluorinated pyrroles, which are of significant interest due to their presence in biologically active molecules. nih.govthieme-connect.com Traditional methods for introducing fluorine into pyrrole (B145914) rings can be harsh and result in low yields, making this new approach a valuable alternative. thieme-connect.com

Quinoline-Based HMG-CoA Reductase Inhibitors (e.g., Pitavastatin (B1663618) Analogues)

The 2-fluorophenyl cyclopropyl ketone moiety is a key structural feature in the development of quinoline-based HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol. nih.govnih.govderpharmachemica.com Pitavastatin, a potent HMG-CoA reductase inhibitor, incorporates a cyclopropyl group and a 4-fluorophenyl group, highlighting the importance of these substituents for biological activity. nih.govderpharmachemica.com

Synthetic routes to pitavastatin and its analogues often involve the construction of a quinoline (B57606) core substituted with these key fragments. nih.govderpharmachemica.compatsnap.comwipo.int Research has shown that the cyclopropyl group on the quinoline ring, along with the 4-fluorophenyl group, significantly contributes to the high potency of these inhibitors. nih.gov Various synthetic strategies have been developed to efficiently produce these complex molecules, focusing on high yields and purity. derpharmachemica.compatsnap.comwipo.int For instance, one approach involves the condensation of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline with a suitable side chain precursor. derpharmachemica.com Another method describes the preparation of 3-bromomethyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline from the corresponding quinolinecarboxaldehyde in a single step, which then reacts with an organophosphorus reagent. wipo.int

A study on a series of 2-cyclopropyl-4-thiophenyl quinoline-based mevalonolactones demonstrated that compounds with specific substitutions on the thiophenyl and quinoline rings exhibited potent HMG-CoA reductase inhibitory activity, comparable to that of pitavastatin. nih.gov This underscores the versatility of the quinoline scaffold in accommodating various substituents to modulate biological activity.

Furan/Pyrrole-Fused Eight-Membered Heterocycles from Alkynyl Cyclopropyl Ketones

While not directly involving this compound, related research on the synthesis of fused heterocyclic systems from alkynyl cyclopropyl ketones provides insights into the reactivity of the cyclopropyl ketone scaffold. A gold-catalyzed asymmetric [8+4] cycloaddition reaction of 1-(1-alkynyl)cyclopropyl ketones with tropones has been developed to construct furan-fused eight-membered heterocycles. rsc.org This method yields highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org

This work demonstrates the potential of cyclopropyl ketones to participate in cycloaddition reactions to form complex, multi-ring systems. The ability to achieve high levels of stereocontrol is a significant advantage of this approach. rsc.org Furthermore, the resulting cycloadducts can undergo subsequent transformations, such as a nih.govnih.gov-H shift under acidic conditions, to further increase structural diversity. rsc.org

Comparative Studies with Structurally Similar Compounds

Understanding the structure-activity relationships of this compound and its derivatives often involves comparing their properties and reactivity with structurally similar compounds.

Non-Cyclopropyl Analogues (e.g., Cyclooctanone)

While 1-cyclopropyl-2-(2-fluorophenyl)ethanone serves as a crucial chemical intermediate, researchers have also explored the synthesis and application of its non-cyclopropyl analogues. In these variations, the cyclopropyl group is substituted with other cyclic or aromatic moieties, leading to compounds with different chemical properties and potential applications.

An example of such an analogue is 2-fluorophenyl cyclopentyl ketone. This compound replaces the three-membered cyclopropyl ring with a five-membered cyclopentyl ring. It is recognized as an analytical reference standard and a precursor in the synthesis of fluoroketamine. caymanchem.commedchemexpress.com The structural modification from a cyclopropyl to a cyclopentyl group alters the steric and electronic properties of the molecule, influencing its reactivity and potential biological interactions.

The synthesis of such analogues can be achieved through various established organic chemistry methods. For instance, the preparation of aryl ketones often involves Friedel-Crafts acylation or the use of organometallic reagents. The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been developed using the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, a method that could potentially be adapted for the synthesis of other cyclic ketones. nih.gov

Further research into analogues includes variations with larger rings, such as cyclooctanone, or different aromatic systems. These explorations aim to create novel chemical entities for various fields, including pharmaceutical development and materials science. chemimpex.com

Type B Antitumor Analogues and Tubulin Polymerization Inhibition

A significant area of research involving analogues of aryl ketones focuses on the development of novel anticancer agents that function by inhibiting tubulin polymerization. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and cell structure maintenance. nih.gov Compounds that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov

Certain diaryl ketone derivatives, which can be considered structural analogues of this compound, have been designed as tubulin polymerization inhibitors. These compounds often mimic the action of natural products like Combretastatin A-4 (CA-4), which binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov

Researchers have synthesized series of diarylpyridine derivatives, for example, which replace the flexible double bond of CA-4 with a more rigid pyridine (B92270) linker to fix the orientation of the two aromatic rings. nih.gov In structure-activity relationship (SAR) studies of these compounds, specific substitutions on the aromatic rings were found to be critical for their biological activity. For instance, certain compounds within this class demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and SGC-7901, with IC₅₀ values in the sub-micromolar range. nih.gov

The mechanism of action for these potent analogues was confirmed to be the inhibition of tubulin polymerization. In vitro assays demonstrated that these compounds significantly inhibited the assembly of tubulin into microtubules in a dose-dependent manner. nih.gov This disruption of microtubule function leads to a G₂/M phase arrest in the cell cycle, ultimately inducing apoptosis in cancer cells. nih.gov The development of these tubulin-targeting agents represents a promising strategy in cancer therapy, offering the potential for high efficacy. nih.gov

Advanced Research Applications of 1 Cyclopropyl 2 2 Fluorophenyl Ethanone in Chemical and Biological Sciences

Application in Organic Synthesis and Methodology Development

The reactivity of the carbonyl group and the presence of the cyclopropyl (B3062369) and 2-fluorophenyl moieties make 1-cyclopropyl-2-(2-fluorophenyl)ethanone a versatile substrate in synthetic organic chemistry.

A primary application of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is its role as a key intermediate in the synthesis of complex heterocyclic structures. Its most notable use is in the multi-step synthesis of Prasugrel (B1678051), a potent antiplatelet agent. The synthesis involves the chemical modification of the ketone, typically through bromination at the alpha-position to the carbonyl group, creating 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. asianpubs.orgresearchgate.net This activated intermediate then undergoes a condensation reaction with a thienopyridine core, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. asianpubs.orgnih.gov This key step facilitates the construction of the larger, more complex molecular architecture of the final drug substance, demonstrating the ketone's utility in assembling intricate, multi-ring systems essential for biological activity.

Research into the synthesis of pharmaceutically important molecules like Prasugrel has led to the exploration of various synthetic pathways involving 1-cyclopropyl-2-(2-fluorophenyl)ethanone. For instance, different methods for the crucial bromination step have been investigated to optimize yield and minimize impurities. googleapis.comgoogle.com These methods include using N-bromosuccinimide (NBS) or elemental bromine as the halogenating agent. google.com Furthermore, alternative synthetic routes have explored the creation of related intermediates, such as 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone (B151031), which can also be used in the preparation of Prasugrel. google.compatsnap.com These investigations contribute to the broader field of synthetic methodology by refining reaction conditions and exploring the reactivity of this specific ketone.

Role in Pharmaceutical Development and Medicinal Chemistry

The principal role of 1-cyclopropyl-2-(2-fluorophenyl)ethanone in the pharmaceutical industry is as a critical starting material for the synthesis of antiplatelet medications.

1-Cyclopropyl-2-(2-fluorophenyl)ethanone is a well-established advanced intermediate in the commercial synthesis of Prasugrel hydrochloride, a third-generation thienopyridine that inhibits platelet aggregation. asianpubs.orgresearchgate.net The synthesis pathway leverages the ketone's structure to build the side chain of Prasugrel, which is essential for its pharmacological activity. The process typically involves converting the ketone into its α-bromo derivative, which is then coupled with the thienopyridine nucleus. asianpubs.orggoogleapis.com Subsequent chemical transformations yield the final Prasugrel molecule. asianpubs.org

Prasugrel is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active. drugbank.comnih.gov Following oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine, to an inactive thiolactone intermediate (R-95913). drugbank.comahajournals.org This intermediate is then converted in a single step by cytochrome P450 enzymes in the liver (mainly CYP3A4 and CYP2B6) into its active metabolite, R-138727. drugbank.comahajournals.org

The active metabolite, a thiol, exerts its antiplatelet effect by irreversibly binding to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. nih.govpatsnap.com This covalent binding prevents ADP from interacting with its receptor, which in turn blocks the ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa receptor complex. drugbank.compatsnap.com By inhibiting this crucial pathway, the active metabolite effectively reduces platelet activation and aggregation for the lifespan of the platelet. nih.govpatsnap.com

The stability of a drug is a critical aspect of pharmaceutical development. Extensive forced degradation studies have been performed on Prasugrel hydrochloride to identify potential degradation products under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, and photolysis. sci-hub.senih.gov These studies are crucial for understanding the drug's intrinsic stability and for developing stable pharmaceutical formulations.

Several degradation products have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. sci-hub.setandfonline.comresearchgate.net Under hydrolytic stress (acidic, basic, and neutral), impurities such as Impurity A and Impurity 1 have been observed. tandfonline.comtandfonline.com One study identified degradation products resulting from the hydrolysis of the ester group. researchgate.net Another impurity, designated Impurity 2, was found to form specifically during neutral hydrolysis in the presence of the excipient magnesium stearate. tandfonline.com Oxidative stress conditions also lead to the formation of several degradation products. sci-hub.seresearchgate.net A comprehensive study identified fourteen previously undisclosed degradation products resulting from hydrolysis, autoxidation, and peroxide-mediated oxidation. sci-hub.senih.gov

Table of Identified Prasugrel Degradation Products

Degradation Product Name/Identifier Formation Condition(s) Analytical Technique(s) Used for Characterization Reference(s)
Impurity 1 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) Acidic, Basic, Neutral Hydrolysis LC-MS, NMR tandfonline.comresearchgate.net
Impurity A Acidic, Basic, Neutral Hydrolysis LC-MS tandfonline.com
Impurity 2 Neutral Hydrolysis with Magnesium Stearate LC-MS, NMR tandfonline.com
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Tautomer of Impurity 1) Acidic, Basic Hydrolysis GC/MS, FTIR, 1H NMR researchgate.net
2-acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide Oxidative Stress GC/MS, FTIR, 1H NMR researchgate.net
1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione Oxidative Stress GC/MS, FTIR, 1H NMR researchgate.net
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (B1210297) Oxidative Stress GC/MS, FTIR, 1H NMR researchgate.net
OXTP diastereomers Neutral Hydrolysis (pH 7) HPLC sci-hub.se

Exploration in Neurological Disorder Therapies

While direct therapeutic applications of 1-cyclopropyl-2-(2-fluorophenyl)ethanone in neurological disorders are not extensively documented, its derivatives have been a subject of preliminary investigation. Studies on related cyclopropyl phenyl ketone structures suggest potential neuroprotective effects, making them candidates for research into treatments for neurodegenerative conditions like Alzheimer's disease. The exploration often involves assessing the ability of these compounds to act as ligands for neurotransmitter receptors, which could influence pathways related to mood and anxiety. Further research is necessary to fully elucidate the potential of 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives in this therapeutic area.

Potential as Antitumor and Cytotoxic Agents

Derivatives of cyclopropyl ketones have shown notable potential as antitumor and cytotoxic agents. Research into 2-cyclopropylindoloquinones, which can be synthesized from cyclopropyl ketone precursors, has demonstrated significant cytotoxic activity against various cancer cell lines. One study highlighted that the presence of a 2-cyclopropyl substituent was up to 100 times more effective against hypoxic cells than a 2-isopropyl substituent, suggesting that the strained cyclopropyl ring may contribute to toxicity through radical ring-opening reactions. mtu.edu

In another study, new cyclopropane (B1198618) derivatives of betulinic and betulonic acids were synthesized and evaluated for their anticancer properties. nih.gov 20,29-Dihydro-20,29-dichloromethylenebetulinic acid was identified as the most cytotoxic compound against human melanoma and ovarian carcinoma cell lines. nih.gov These findings underscore the importance of the cyclopropyl moiety in designing new antitumor agents.

Table 1: Cytotoxic Activity of Selected Cyclopropane Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Effect
2-Cyclopropylindoloquinones Various cancer cell lines Significant cytotoxicity
20,29-Dihydro-20,29-dichloromethylenebetulinic acid Human melanoma (Colo 38, Bro), Human ovarian carcinoma (CaOv) Most cytotoxic derivative with IC50 of 10 microM nih.gov

Antiplatelet Activity Evaluation and Cardiovascular Therapies

One of the most significant applications of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is its role as a key intermediate in the synthesis of Prasugrel. lookchem.comcphi-online.comcphi-online.com Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. nih.govpatsnap.com

Prasugrel is a thienopyridine prodrug that, once metabolized in the liver, irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets. patsnap.com This blockade prevents platelet activation and aggregation, which is a critical process in the formation of pathological thrombi that can lead to heart attacks and strokes. patsnap.com Clinical studies have demonstrated that Prasugrel provides faster, more potent, and more consistent platelet inhibition compared to clopidogrel, another widely used antiplatelet drug. nih.govnih.govpsu.edu This enhanced efficacy is attributed to a more efficient generation of its active metabolite. nih.govpsu.edu

Enzyme and Receptor Modulation Studies

The biological activity of 1-cyclopropyl-2-(2-fluorophenyl)ethanone and its derivatives is primarily achieved through the modulation of specific enzymes and receptors.

P2Y12 Receptor: As mentioned, the most prominent example is Prasugrel, which is derived from 1-cyclopropyl-2-(2-fluorophenyl)ethanone. lookchem.com Its active metabolite is an irreversible antagonist of the P2Y12 receptor, a crucial component in the process of platelet aggregation. nih.govpatsnap.com

Cytochrome P450 Enzymes: The conversion of the prodrug Prasugrel into its active form is dependent on metabolism by cytochrome P450 enzymes in the liver, primarily CYP3A4 and CYP2B6. lookchem.com This enzymatic transformation is a critical step for its antiplatelet activity.

Kinase Inhibition: Research into related cyclopropyl phenyl ketone derivatives has indicated their potential as inhibitors of specific kinases, many of which are implicated in cancer pathways.

Enzyme-Catalyzed Synthesis: In the field of biocatalysis, dehaloperoxidase enzymes have been engineered to catalyze the asymmetric cyclopropanation of vinyl esters, producing cyclopropyl ketone and cyclopropanol (B106826) derivatives. acs.org This highlights the interaction between engineered enzymes and cyclopropane structures to create valuable chemical intermediates.

Anti-inflammatory and Antibacterial Activity Investigations

The therapeutic potential of derivatives based on the cyclopropyl phenyl ketone scaffold extends to anti-inflammatory and antibacterial applications.

Anti-inflammatory Activity: Hydrazone and semicarbazone derivatives of ketones are known to possess anti-inflammatory properties. dergipark.org.tr While direct studies on 1-cyclopropyl-2-(2-fluorophenyl)ethanone are limited, research on related structures is promising. For instance, in vitro assays with other cyclopropyl phenyl ketone derivatives have shown a significant reduction in pro-inflammatory cytokines in human macrophages. Pyrazole derivatives, which can be synthesized from ketones, are also recognized for their considerable anti-inflammatory importance. dergipark.org.tr

Antibacterial Activity: Several studies have investigated the antimicrobial effects of ketone derivatives. In one study, novel hydrazone and semicarbazone derivatives of cyclopropyl phenyl ketone were synthesized and tested against various bacteria and fungi. dergipark.org.trresearchgate.net The hydrazone derivatives were found to be more effective than the semicarbazone counterparts. dergipark.org.trresearchgate.net The minimum inhibitory concentration (MIC) values were determined, demonstrating a clear structure-activity relationship. researchgate.net

Table 2: Investigated Biological Activities of Cyclopropyl Phenyl Ketone Derivatives

Activity Derivative Class Research Finding
Anti-inflammatory Cyclopropyl phenyl ketone derivatives Significant reduction of pro-inflammatory cytokines in vitro.
Anti-inflammatory Pyrazoles Recognized as having significant anti-inflammatory potential. dergipark.org.tr
Antibacterial Hydrazones of cyclopropyl phenyl ketone Showed greater antimicrobial activity than semicarbazones. dergipark.org.trresearchgate.net

Antioxidant Properties of Derivatives

The antioxidant potential of compounds is a key area of pharmaceutical research, as oxidative stress is implicated in numerous diseases. While direct antioxidant data for 1-cyclopropyl-2-(2-fluorophenyl)ethanone is not prominent, derivatives containing the cyclopropyl phenyl ketone structure have been noted for their potential antioxidant properties. For example, certain phenolic derivatives are known for their ability to scavenge free radicals. The inclusion of a cyclopropyl ketone moiety in more complex molecules, such as certain cosmetic formulations, has also been associated with antioxidant effects. Further investigation is required to systematically evaluate the antioxidant capacity of derivatives synthesized from 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Contributions to Materials Science and Specialty Chemical Production

Beyond its well-established role as a pharmaceutical intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethanone and related cyclopropyl ketones are valuable reagents in organic synthesis, contributing to the production of specialty chemicals. cphi-online.comcphi-online.comlookchem.com

The strained cyclopropane ring imparts unique reactivity, making these ketones useful in various chemical transformations. For example, cyclopropyl phenyl ketone derivatives exhibit high selectivity in Beckmann rearrangements, a reaction used to produce amides from oximes. They are also effective in iridium-catalyzed α-alkylation reactions and nickel-catalyzed cycloadditions to form cyclopentenes.

Furthermore, the compound serves as a building block for more complex molecular architectures. Recent research has shown that cyclopropyl imines and ketones can be used to synthesize multi-substituted 1,2-azaborines, which are BN isosteres of bioactive compounds like PD-1/PD-L1 inhibitors. nih.gov Uncatalyzed cascade ring-opening and recyclization reactions of cyclopropyl aryl ketones can generate indenones and fluorenones, which are important structural motifs in materials and medicinal chemistry. acs.org These applications demonstrate the utility of 1-cyclopropyl-2-(2-fluorophenyl)ethanone as a versatile precursor in the synthesis of a wide range of functional materials and specialty chemicals.

Development of New Materials with Tailored Characteristics

The presence of a fluorine atom in the phenyl ring could theoretically impart desirable characteristics to a polymer, such as high thermal stability, chemical resistance, and low surface energy. The rigid cyclopropyl group and the polar ketone moiety could also influence the polymer's physical and mechanical properties. However, without published research, any discussion on the development of new materials from this specific compound remains speculative. There are no available studies detailing the synthesis of such materials or providing data on their specific characteristics.

Advanced Analytical and Computational Methodologies for 1 Cyclopropyl 2 2 Fluorophenyl Ethanone Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to map out the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) bridge, and the cyclopropyl (B3062369) group. The protons on the cyclopropyl ring and the methylene protons would likely appear in the upfield region, while the aromatic protons would be found further downfield.

¹³C NMR: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is typically found in the highly deshielded region of the spectrum (around 200 ppm), carbons of the aromatic ring, the methylene carbon, and the carbons of the cyclopropyl ring.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine atom. A single signal would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its position and the electronic nature of the aromatic system.

Nucleus Expected Chemical Shift Range (ppm) Key Structural Information
¹H0.5 - 1.5 (cyclopropyl), 2.0 - 2.5 (cyclopropyl methine), 3.8 - 4.2 (methylene), 7.0 - 7.5 (aromatic)Provides a map of the proton framework of the molecule.
¹³C10 - 20 (cyclopropyl CH₂), 20 - 30 (cyclopropyl CH), 45 - 55 (methylene), 115 - 165 (aromatic), >200 (carbonyl)Identifies all unique carbon environments, including the key carbonyl group.
¹⁹F-110 to -120 (relative to CFCl₃)Confirms the presence and electronic environment of the fluorine atom.

Note: The chemical shifts are typical values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. For 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (C₁₁H₁₁FO), the expected monoisotopic mass is 178.07939 Da. nih.gov An HRMS experiment would aim to measure this value with high accuracy, typically within a few parts per million (ppm), thus confirming the elemental composition.

Adduct Ion Predicted m/z (Da)
[M+H]⁺179.08667
[M+Na]⁺201.06861
[M-H]⁻177.07211

Data sourced from predicted values on PubChem. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone would exhibit characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected for the carbonyl (C=O) group of the ketone, typically appearing in the region of 1680-1720 cm⁻¹. Other significant peaks would include those for the C-H bonds of the aromatic and aliphatic (cyclopropyl and methylene) parts of the molecule, as well as the C-F bond of the fluorophenyl group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C=O Stretch1690 - 1710Ketone
C-H Stretch (Aromatic)3000 - 3100Phenyl Ring
C-H Stretch (Aliphatic)2850 - 3000Cyclopropyl & Methylene
C-F Stretch1100 - 1250Fluoroaromatic
C=C Stretch (Aromatic)1450 - 1600Phenyl Ring

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. These methods are routinely used during and after the synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone to monitor the reaction progress and to ensure the final product meets the required purity standards.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds in a liquid mobile phase. When coupled with a mass spectrometer (MS), it becomes HPLC-MS, a method that not only separates the compound but also provides mass information for identification. For the analysis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific conditions, and the mass spectrometer would confirm its identity by detecting the corresponding molecular ion.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Compounds

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. The compound is vaporized and passed through a column with a carrier gas. As 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is a liquid with a reported boiling point, GC is a suitable method for its analysis. beilstein-journals.org When coupled with a mass spectrometer, GC-MS provides not only the retention time but also a mass spectrum that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone would show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and identification in complex mixtures. Purity is often assessed by the percentage of the total ion current corresponding to the main peak. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, this methodology provides critical insights into its solid-state conformation, including the orientation of its functional groups and the nature of the forces governing its crystal packing.

Analysis of Cyclopropane (B1198618) Ring Disorder and Dihedral Angles

Crystallographic analysis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone reveals specific conformational features. A key parameter is the dihedral angle between the plane of the cyclopropane ring and the adjacent 2-fluorophenyl group. In the ortho-fluoro isomer, this angle is reported to be 47.6°. This twist from a planar arrangement is a result of steric hindrance between the two groups. In related donor-acceptor cyclopropanes, the C(1)–C(2) bond of the three-membered ring can be elongated compared to unsubstituted cyclopropane, a phenomenon attributed to the polarization effects of the electron-donating and electron-accepting substituents. nih.gov

ParameterValue
Dihedral Angle (Cyclopropane to 2-fluorophenyl)47.6°

This interactive table summarizes the key dihedral angle determined from X-ray crystallography.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone at the molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly. youtube.com For 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, DFT calculations can be employed to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the total energy of the molecule. utwente.nlrsc.orgrsc.org

These calculations are performed using a plane-wave basis set and a projector augmented wave (PAW) formalism. utwente.nl By calculating the total energy for different atomic arrangements, DFT can predict the most stable molecular geometry. utwente.nl Furthermore, it can be used to model reaction energetics, providing insights into the activation barriers and thermodynamics of chemical transformations involving the ketone.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., EGFR Tyrosine Kinase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govplos.org This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

In the context of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, docking simulations could be used to investigate its potential interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase, a known target in cancer therapy. plos.org The process involves:

Obtaining the 3D crystal structure of the EGFR tyrosine kinase from a database like the Protein Data Bank (PDB). plos.org

Preparing the protein structure by adding hydrogen atoms and removing water molecules. plos.org

Using a docking program to place the 1-Cyclopropyl-2-(2-fluorophenyl)ethanone molecule into the active site of the EGFR kinase. nih.gov

Scoring the different binding poses based on factors like hydrogen bonding and hydrophobic interactions to predict the most stable binding mode. nih.gov

Such simulations can reveal key interactions, like potential hydrogen bonds between the ketone's carbonyl group and amino acid residues (e.g., Met769) in the enzyme's active site, providing a rationale for its biological activity. nih.gov

Kinetic Resolution Studies for Enantioselective Synthesis

Many chiral molecules exist as a pair of enantiomers, which can have different biological activities. Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent.

For ketones structurally related to 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, such as 1-(1-alkynyl)cyclopropyl ketones, highly efficient kinetic resolution processes have been developed. rsc.org One such method employs a gold-catalyzed divergent (4+4) cycloaddition. This strategy has demonstrated remarkable efficiency, achieving a high selectivity factor (s-factor) of up to 747. rsc.org This high selectivity indicates a significant difference in the reaction rates of the two enantiomers, allowing for their effective separation and the synthesis of enantiomerically enriched products. rsc.org Such studies are vital for developing synthetic routes to single-enantiomer pharmaceutical agents.

Future Research Directions and Emerging Avenues for 1 Cyclopropyl 2 2 Fluorophenyl Ethanone

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of 2-Fluorophenyl cyclopropyl (B3062369) ketone is a critical step in the production of Prasugrel (B1678051). hsppharma.com Current methods often involve multi-step processes, including Grignard reactions. google.com Future research is geared towards the development of more efficient, selective, and sustainable catalytic systems.

Recent advancements in catalysis, such as hydrogen borrowing catalysis and the use of samarium(II) iodide (SmI2), offer promising avenues for the synthesis of cyclopropyl ketones. utdallas.edunih.gov The application of these modern catalytic strategies could significantly enhance the efficiency of 2-Fluorophenyl cyclopropyl ketone synthesis. For instance, hydrogen borrowing catalysis provides an expedient method for the α-cyclopropanation of ketones. utdallas.edu Furthermore, SmI2-catalyzed formal [3+2] cycloadditions of alkyl cyclopropyl ketones with various partners present a robust method for creating complex molecular architectures. nih.gov

Catalytic SystemPotential Advantage for Synthesis
Hydrogen Borrowing CatalysisExpedient α-cyclopropanation of ketones, potentially reducing steps.
Samarium(II) Iodide (SmI2) CatalysisEnables formal [3+2] cycloadditions, creating complex structures.
Corey-Chaykovsky CyclopropanationA general method for synthesizing donor-acceptor cyclopropanes. nih.gov

Table 1: Potential Novel Catalytic Systems for this compound Synthesis

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The reactivity of the cyclopropyl group, coupled with the electronic effects of the 2-fluorophenyl moiety, can lead to complex and interesting chemical behavior.

The Corey-Chaykovsky cyclopropanation of chalcones provides a relevant model for the formation of the cyclopropyl ketone moiety. nih.gov The polarization of the C(1)–C(2) bond in donor-acceptor cyclopropanes, influenced by both the donor (aryl) and acceptor (acyl) groups, is a key factor in their reactivity. nih.gov In the case of this compound, the electron-withdrawing nature of the fluorine atom can significantly influence the stability and reactivity of intermediates.

Further mechanistic studies could focus on the electrophilic and nucleophilic additions to the carbonyl group and the ring-opening reactions of the cyclopropane (B1198618) ring under various catalytic conditions. Computational studies could also provide valuable insights into the transition states and reaction pathways of these transformations.

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

While this compound is primarily known as a precursor to Prasugrel, its structural motifs—the fluorinated phenyl ring and the cyclopropyl ketone—are present in many biologically active molecules. This suggests that derivatives of this compound could exhibit a range of pharmacological activities. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net

Research in this area could focus on the synthesis of a library of derivatives by modifying the phenyl ring with different substituents or by altering the cyclopropyl group. For example, the synthesis of novel 1-phenylcyclopropane carboxamide derivatives has been shown to yield compounds with antiproliferative activity. nih.gov Similarly, cyclopropyl-appended 1,3-thiazole-2-imines have been investigated as multi-target agents. researchgate.net The biological evaluation of these new derivatives could uncover novel therapeutic agents for a variety of diseases.

Derivative ClassPotential Biological Activity
1-Phenylcyclopropane CarboxamidesAntiproliferative nih.gov
Cyclopropyl-appended 1,3-Thiazole-2-iminesMulti-target agents (e.g., antibacterial, enzyme inhibition) researchgate.net
4-((1-cyclopropyl...)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivativesTGF-β type I receptor inhibitors nih.gov

Table 2: Potential Biologically Active Derivatives of this compound

Exploration of Undiscovered Applications in Chemical and Biological Sciences

The unique chemical structure of this compound makes it a versatile building block for the synthesis of a wide range of organic compounds beyond its use in Prasugrel synthesis. The reactivity of the cyclopropyl ring allows for various ring-opening and rearrangement reactions, leading to the formation of diverse molecular scaffolds.

Donor-acceptor cyclopropanes, a class to which this compound belongs, are known to participate in a variety of transformations, including cycloadditions and rearrangements, making them valuable synthetic intermediates. nih.gov For instance, they can serve as synthetic equivalents of 1,3-dipoles. nih.gov The development of new synthetic methodologies utilizing this compound as a starting material could lead to the discovery of novel compounds with interesting chemical and physical properties, potentially finding applications in materials science or as probes for biological processes.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical synthesis to predict reaction outcomes and optimize reaction conditions. researchgate.netarxiv.orgresearchgate.net For a commercially important intermediate like this compound, AI and ML could play a significant role in improving its manufacturing process.

Machine learning models can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes, identify potential side products, and suggest optimal reaction parameters such as temperature, solvent, and catalyst. researchgate.net This can lead to higher yields, reduced waste, and lower production costs. For instance, ML-driven optimization has been successfully applied to the continuous flow synthesis of photoredox amines. researchgate.net Applying similar approaches to the synthesis of Prasugrel and its intermediates could lead to significant process improvements. nih.govnih.gov

AI/ML ApplicationPotential Impact on this compound
Retrosynthesis PredictionIdentification of novel and more efficient synthetic routes.
Reaction OptimizationImproved yield and purity by optimizing reaction conditions.
Side-Product PredictionMinimization of impurities and simplification of purification processes.

Table 3: Potential Applications of AI and Machine Learning

Q & A

Q. What are the common synthetic routes for preparing 2-fluorophenyl cyclopropyl ketone in academic research?

  • Methodological Answer : The compound can be synthesized via:
  • Cyclopropanation of α,β-unsaturated ketones : Using carbene addition to enol ethers or enol acetates of aryl ketones (e.g., styrenes) followed by cyclization .
  • Nickel-Catalyzed Reactions : Reaction of cyclopropanecarboxaldehyde derivatives with aryl halides in the presence of [Ni(cod)₂] and phosphine ligands (e.g., PBu₃) to form η²-enonenickel complexes, which are further functionalized .
  • Decarboxylative Rearrangement : Thermal or acid-catalyzed decarboxylation of α-(carbonyl)cyclopropane carboxylic acids, though yields vary depending on substituents and reaction conditions .

Q. What catalytic systems enable [3+2] cycloaddition reactions involving this compound?

  • Methodological Answer :
  • Nickel/Organoaluminum Systems : [Ni(cod)₂] with AlMe₃ facilitates intermolecular [3+2] cycloaddition with alkynes at room temperature, yielding cyclopentenes (e.g., 76% yield for cyclopropyl phenyl ketone with 2-butyne) .
  • Photoredox Catalysis : Ru(bpy)₃²⁺/La(OTf)₃ under visible light induces radical anion intermediates, enabling cycloaddition with electron-deficient alkenes .

Q. How does the cyclopropyl ring influence ketone reactivity in hydrogen borrowing catalysis?

  • Methodological Answer : The cyclopropyl group acts as a steric and electronic modulator in iridium-catalyzed C–C bond formation. Its rigidity directs nucleophilic attack during homoconjugate additions, enabling α-branched ketone synthesis. Post-functionalization (e.g., retro-Friedel-Crafts acylation) further diversifies products .

Advanced Questions

Q. How can researchers resolve contradictions in decarboxylative rearrangement mechanisms of α-(carbonyl)cyclopropane carboxylic acids?

  • Methodological Answer : Contradictions arise from competing pathways:
  • Thermal vs. Acid-Catalyzed Pathways : At 120°C, β-keto acids rearrange to 4,5-dihydrofurans via a 1,1-diacylcyclopropane intermediate. In contrast, pyrolysis (>500°C) of α-mono-substituted esters yields cyclopentenones .
  • Isotopic Labeling : ¹³C-tracing confirms CO₂ extrusion originates from the proline subunit in anhydride intermediates, ruling out allyl ketone intermediates .

Q. What factors control stereochemical outcomes in the hydride reduction of trans-substituted cyclopropyl ketones?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., tert-butyldiphenylsilyloxy) on the cyclopropane ring enforce the bisected s-cis conformation, directing hydride attack to the less hindered face (up to 95% diastereoselectivity) .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance carbonyl polarization, accelerating reduction rates. Computational transition-state modeling (DFT) validates steric over electronic dominance .

Q. Why do cyclopropyl ketones exhibit divergent reactivity in nickel-mediated vs. photoredox-catalyzed cycloadditions?

  • Methodological Answer :
  • Nickel-Mediated Pathways : Oxidative addition to Ni(0) forms six-membered oxa-nickelacycles, which undergo [3+2] cycloaddition with alkynes. Ligand choice (e.g., PCy₃ vs. IPr) dictates stereochemical retention/inversion during reductive elimination .
  • Photoredox Pathways : Radical anion intermediates (generated via one-electron reduction) enable regioselective cycloaddition with alkenes. Redox potentials of the ketone and alkene stabilization of radical intermediates are critical .

Data Contradiction Analysis

Q. Why do some decarboxylative rearrangements of cyclopropyl ketones fail to yield 4,5-dihydrofurans?

  • Methodological Answer :
  • Intermediate Stability : Cyclopropyl phenyl ketone (a proposed intermediate) is thermally stable and does not rearrange under standard conditions. Rearrangement occurs only if the cyclopropane is γ to the acid and α to the ketone, as in β-keto esters .
  • Competing Pathways : Decarboxylation of α,α-disubstituted acids produces stable ketones, while mono-substituted analogs undergo ring-opening to dihydrofurans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.